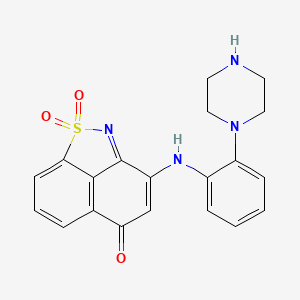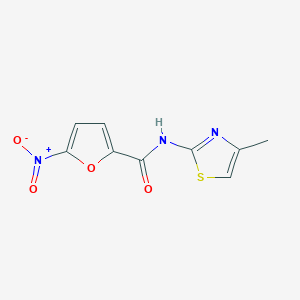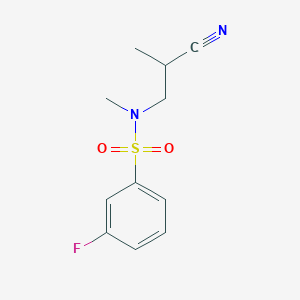
n-(2-Cyanopropyl)-3-fluoro-n-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanopropyl group, a fluorine atom, and a methylbenzenesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with N-methyl-2-cyanopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides or thiols.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include primary amines or other reduced derivatives.
科学的研究の応用
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the nitrile group can participate in hydrogen bonding or other interactions with active sites of enzymes, affecting their catalytic activity.
類似化合物との比較
Similar Compounds
Methacrylonitrile: An unsaturated aliphatic nitrile used in the preparation of polymers and copolymers.
Azobisisobutyronitrile (AIBN): A compound used as a radical initiator in polymerization reactions.
Uniqueness
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide is unique due to its combination of a cyanopropyl group, a fluorine atom, and a methylbenzenesulfonamide moiety This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds
特性
分子式 |
C11H13FN2O2S |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
N-(2-cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H13FN2O2S/c1-9(7-13)8-14(2)17(15,16)11-5-3-4-10(12)6-11/h3-6,9H,8H2,1-2H3 |
InChIキー |
JZUWPFFSESBKPM-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)S(=O)(=O)C1=CC=CC(=C1)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


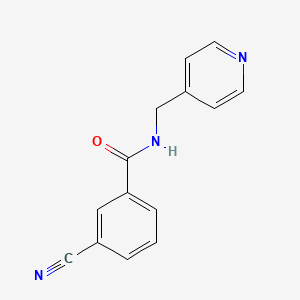


![6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine]](/img/structure/B14904180.png)
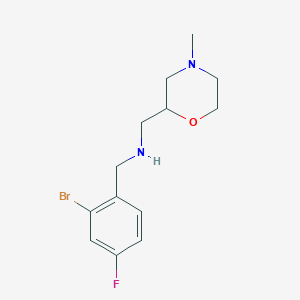

![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
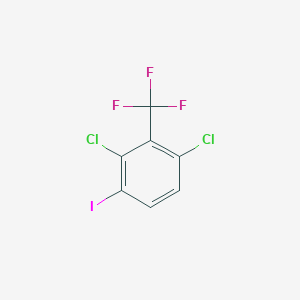

![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
